4-Cyclopropoxy-1,2-diisopropoxybenzene
Description
4-Cyclopropoxy-1,2-diisopropoxybenzene is a substituted benzene derivative featuring three ether substituents: a cyclopropoxy group at the para position (C4) and two isopropoxy groups at the ortho positions (C1 and C2). This compound’s structure imparts unique steric and electronic properties due to the strained cyclopropane ring and the bulky isopropoxy groups.
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
4-cyclopropyloxy-1,2-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C15H22O3/c1-10(2)16-14-8-7-13(18-12-5-6-12)9-15(14)17-11(3)4/h7-12H,5-6H2,1-4H3 |
InChI Key |
LAWRWNBASLLIHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC2CC2)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-1,2-diisopropoxybenzene can be achieved through several methods. One common approach involves the reaction of catechol with 2-iodopropane in the presence of potassium carbonate in acetone. The reaction mixture is refluxed for 48 hours, followed by extraction and purification steps to obtain the desired product
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-1,2-diisopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
4-Cyclopropoxy-1,2-diisopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Cyclopropoxy-1,2-diisopropoxybenzene exerts its effects is not well-documented. its molecular structure suggests that it may interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional features of 4-Cyclopropoxy-1,2-diisopropoxybenzene with two related compounds from the provided evidence:
Notes:
- *Physical state inferred from substituent bulk and analogous ethers.
Reactivity and Stability
- This compound : The cyclopropane ring is highly strained, making it susceptible to ring-opening reactions under acidic or thermal conditions. The isopropoxy groups may sterically hinder electrophilic substitution at the benzene ring.
- 4-Bromo-1,2-diaminobenzene: Bromine’s electronegativity directs electrophilic substitution to meta/para positions, while the amino groups act as strong activating substituents. However, this compound exhibits high toxicity, requiring stringent safety protocols .
- Caffeic Acid: The dihydroxy groups participate in hydrogen bonding and redox reactions, while the propenoic acid chain enables conjugation with biomolecules. Its antioxidant properties make it valuable in pharmacological research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
